REACTION_CXSMILES
|
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][OH:13])=[CH:4][CH:3]=1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.[Si](=O)=O>ClCCl>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH:12]=[O:13])=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
6.3 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C2=CC=CC=C12)CO
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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[Si](=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The resulting solution was stirred for 2 h at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Into a 250-mL round-bottom flask, was placed
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Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
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Type
|
WASH
|
Details
|
washed with ethyl acetate/petroleum ether (1/10-1/5)
|
Type
|
CUSTOM
|
Details
|
This resulted in 5.3 g (85%) of 4-bromonaphthalene-1-carbaldehyde as a white solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C2=CC=CC=C12)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |